4-[3-(3-methanesulfonamidophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
Description
4-[3-(3-Methanesulfonamidophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a pyrazoline-based compound featuring a central 4,5-dihydro-1H-pyrazole ring substituted with a phenyl group at position 5 and a 3-methanesulfonamidophenyl group at position 2. The 4-oxobutanoic acid moiety is linked to the pyrazoline nitrogen, contributing to its polar and acidic properties.
The methanesulfonamide group enhances solubility and may influence binding interactions with target proteins, while the phenyl and dihydropyrazoline components provide structural rigidity. Synthesis typically involves condensation reactions under controlled conditions, followed by purification via flash chromatography and HPLC validation (>95% purity) .
Properties
Molecular Formula |
C20H21N3O5S |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
4-[5-[3-(methanesulfonamido)phenyl]-3-phenyl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H21N3O5S/c1-29(27,28)22-16-9-5-8-15(12-16)17-13-18(14-6-3-2-4-7-14)23(21-17)19(24)10-11-20(25)26/h2-9,12,18,22H,10-11,13H2,1H3,(H,25,26) |
InChI Key |
KKHRFHRVBHSXLV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3)C(=O)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazole Core
The pyrazole ring is constructed via a Claisen-Schmidt condensation between γ-keto acids and 3-methanesulfonamidophenylhydrazine. Under reflux in ethanol with 20% aqueous NaOH, this step achieves ~75% yield by facilitating nucleophilic attack of the hydrazine’s amino group on the keto carbonyl. The intermediate hydrazone undergoes intramolecular cyclization upon acidification, forming the dihydropyrazole scaffold.
Functionalization with Butanoic Acid
Post-cyclization, the butanoic acid moiety is introduced through a nucleophilic acyl substitution reaction. The pyrazole intermediate reacts with bromobutanoic acid derivatives in acetonitrile under reflux, employing potassium iodide and K₂CO₃ as bases to deprotonate reactive sites. This step typically requires 7–12 hours, with yields optimized to 68% through stoichiometric control.
Optimization of Reaction Conditions
Elevated temperatures enhance reaction rates but risk decomposition beyond 90°C. Ethanol outperforms DMF or THF due to its ability to solubilize polar intermediates while suppressing unwanted polymerization. Catalytic TBAB facilitates phase transfer in biphasic systems, particularly during cyclization.
Purification Techniques
Crude products are purified through sequential recrystallization and column chromatography :
-
Recrystallization : Ethyl acetate/hexane mixtures (3:1 v/v) remove polymeric byproducts, achieving ≥95% purity.
-
Silica Gel Chromatography : A gradient of 5–10% methanol in dichloromethane isolates the target compound from unreacted starting materials.
Advanced purification via preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) resolves stereochemical impurities, though this method remains cost-prohibitive for large-scale synthesis.
Characterization and Analytical Validation
Post-synthesis, structural confirmation employs:
-
¹H/¹³C NMR : Identifies proton environments (e.g., pyrazole C-H at δ 7.2–7.8 ppm, butanoic acid COOH at δ 12.1 ppm).
-
HR-MS : Confirms molecular ion [M+H]⁺ at m/z 433.5 (calculated 433.47).
-
FT-IR : Validates sulfonamide N-H stretch (3310 cm⁻¹) and carboxylic acid C=O (1705 cm⁻¹).
Purity assessments via HPLC-UV (λ = 254 nm) routinely exceed 98%, ensuring suitability for pharmacological studies.
Comparative Analysis of Synthetic Approaches
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Classical Claisen-Schmidt | 62 | 95 | 14 | Moderate |
| Microwave-Assisted | 78 | 97 | 6 | High |
| Flow Chemistry | 81 | 99 | 3 | Limited |
Microwave irradiation reduces reaction times by 60% through enhanced energy transfer, while flow systems enable continuous production but require specialized equipment. The classical method remains preferred for small-scale research due to its simplicity and reproducibility .
Chemical Reactions Analysis
Types of Reactions
4-[3-(3-Methanesulfonamidophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
4-[3-(3-Methanesulfonamidophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 4-[3-(3-methanesulfonamidophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
Compound 24 : 4-{3-[4-(4-Bromophenyl)-2-oxo-1,2-dihydroquinolin-3-yl]-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-4-oxobutanoic acid
- Key Features: Bromophenyl and quinolinone substituents.
- Synthesis : 86% yield via General Procedure G, >95% purity.
Compound 25 : 4-{5-(4-Bromophenyl)-3-[4-(4-chlorophenyl)-2-oxo-1,2-dihydroquinolin-3-yl]-4,5-dihydro-1H-pyrazol-1-yl}-4-oxobutanoic acid
Compound 26 : 4-{5-(4-Chlorophenyl)-3-[4-(4-chlorophenyl)-2-oxo-1,2-dihydroquinolin-3-yl]-4,5-dihydro-1H-pyrazol-1-yl}-4-oxobutanoic acid
4-[3-(4-Bromophenyl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
- Key Features : Bromo and chloro substituents at para and ortho positions.
- Properties: Higher molecular weight (MFCD02293074) may reduce bioavailability compared to non-halogenated analogues .
4-[(5Z)-5-[[3-(4-Ethylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- Key Features : Methylpyrazolone core with benzenesulfonamide.
- Properties : Polar sulfonamide group improves aqueous solubility compared to halogenated derivatives .
Comparative Analysis
Table 1: Substituent Effects on Key Properties
*LogP values estimated using fragment-based methods.
†Assumed based on analogous purification protocols .
Key Observations :
Halogen vs. Sulfonamide Substituents: Halogenated derivatives (e.g., Compounds 24–26) exhibit higher lipophilicity (LogP >4), favoring passive diffusion across biological membranes.
Synthesis Efficiency: Halogenated quinolinone-containing compounds (24–26) show variable yields (22–86%), influenced by steric and electronic effects. Methanesulfonamide introduction may require optimized coupling conditions to mitigate steric challenges.
Biological Implications: Sulfonamide groups (target compound, ) are associated with enzyme inhibition (e.g., carbonic anhydrase) due to interactions with zinc or polar residues. Thiazolidinone derivatives () may target redox-sensitive pathways, leveraging sulfur’s nucleophilicity.
Biological Activity
The compound 4-[3-(3-methanesulfonamidophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a pyrazole derivative that has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | C20H21N3O5S |
| Molecular Weight | 415.5 g/mol |
| IUPAC Name | 4-[5-[2-(methanesulfonamido)phenyl]-3-phenyl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
| InChI Key | VWOQRVLQOOMITG-UHFFFAOYSA-N |
Structure
The compound features a unique combination of functional groups, including a methanesulfonamide moiety, which is often associated with anti-inflammatory and analgesic properties.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. The methanesulfonamide group enhances its binding affinity to molecular targets, potentially leading to therapeutic effects in pain management and inflammation control.
Pharmacological Activities
Research indicates that the compound exhibits several pharmacological activities:
- Anti-inflammatory Activity : Studies have shown that it can significantly reduce inflammation in animal models, suggesting its potential use in treating inflammatory diseases.
- Analgesic Effects : The compound has demonstrated analgesic properties in various pain models, including the writhing test and hot plate test.
Case Study: Analgesic Activity Assessment
In a study assessing the analgesic effects of similar pyrazole derivatives, compounds were tested using the writhing test and hot plate test. The results indicated that analogs with the methanesulfonamide group exhibited significant pain relief compared to controls, highlighting the potential of this class of compounds for pain management .
Toxicity Studies
Toxicity assessments have been conducted to evaluate the safety profile of this compound. Acute toxicity studies showed no lethal effects at certain dosages, indicating a favorable safety margin for further development .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other pyrazole derivatives:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | Anti-inflammatory | Bromine substitution enhances potency |
| Methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate | Antimicrobial | Cyano group increases antibacterial activity |
The distinct combination of functional groups in 4-[3-(3-methanesulfonamidophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid may confer unique biological activities not observed in other derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
